molecular formula C9H17NO2 B2539761 (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate CAS No. 110287-64-4

(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate

Cat. No.: B2539761
CAS No.: 110287-64-4
M. Wt: 171.24
InChI Key: QRSUHEMVICBCFP-YUMQZZPRSA-N
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Description

(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals due to their biological activity and structural diversity. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its biological properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 2-methylpiperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between ethyl acetoacetate and 2-methylpiperidine under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring.

    Stereoselective Reduction: The final step involves a stereoselective reduction to obtain the (2R,3R) configuration.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of chiral catalysts or chiral auxiliaries is common to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the piperidine ring or the ester group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research explores its use as a precursor in the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-Methyl 2-methylpiperidine-3-carboxylate
  • (2R,3R)-tert-Butyl 2-methylpiperidine-3-carboxylate

Uniqueness

(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and tert-butyl counterparts. The ethyl group may also affect the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

ethyl (2R,3R)-2-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSUHEMVICBCFP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN[C@@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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